N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Description
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide is a synthetic small molecule characterized by a pyridazine core substituted with a methanesulfonyl group at position 6, linked via a phenyl ring to a 3-nitrobenzamide moiety. The methanesulfonyl group may enhance solubility and metabolic stability, while the nitrobenzamide moiety is commonly associated with bioactivity in kinase inhibition or apoptosis modulation .
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-28(26,27)17-10-9-16(20-21-17)12-5-7-14(8-6-12)19-18(23)13-3-2-4-15(11-13)22(24)25/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJIEVNVPSJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonation reactions, where methanesulfonyl chloride is reacted with the pyridazine derivative under basic conditions.
Coupling with Nitrobenzamide: The final step involves coupling the methanesulfonylpyridazine derivative with 3-nitrobenzamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution of Methanesulfonyl Group: Formation of various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing the nitrobenzamide core or analogous sulfonyl-substituted aryl groups.
Nitrobenzamide Derivatives with Sulfonyl Linkers
Compound 25 (N-(4-((4,4-Dimethylpiperidin-1-yl)sulfonyl)phenyl)-3-nitrobenzamide)
- Structure : Features a 3-nitrobenzamide linked to a phenyl ring via a sulfonyl group substituted with 4,4-dimethylpiperidine.
- Synthesis : Microwave-assisted reaction of 3-nitrobenzoic acid with 4-((4,4-dimethylpiperidin-1-yl)sulfonyl)aniline (56% yield) .
N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide (CAS 300812-68-4)
- Structure : Incorporates a 5-methylisoxazole sulfamoyl group instead of methanesulfonylpyridazine.
Nitrobenzamide Derivatives with Heterocyclic Cores
Compound 7i (N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-nitrobenzamide)
- Structure : Contains a 2,4-dioxoimidazolidine ring instead of pyridazine.
- Physical Properties : 52% yield, melting point 162–164°C, lower than most nitrobenzamide derivatives, suggesting reduced crystallinity due to the imidazolidine group .
G856-9584 (2-Methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide)
- Structure: Quinazolinone ring replaces the pyridazine core.
- Pharmacology: Screened for kinase inhibition; the quinazolinone moiety is associated with ATP-competitive binding in kinase targets .
Nitrobenzamide Derivatives with Halogen Substituents
Compound 7f (N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-2-chlorobenzamide)
- Structure : 2-Chloro substitution on benzamide vs. 3-nitro in the target compound.
- Physical Properties : 55% yield, melting point 222–224°C. The electron-withdrawing chlorine atom increases melting point compared to nitro-substituted analogs .
Data Tables: Comparative Analysis of Key Compounds
Research Findings and Implications
Sulfonyl Group Impact : Methanesulfonyl (target compound) vs. dimethylpiperidinylsulfonyl (Compound 25) groups modulate solubility and target engagement. Sulfonyl groups generally enhance aqueous solubility but may reduce blood-brain barrier penetration .
Nitro Position : 3-Nitro substitution (target) vs. 2-nitro (Compound 7g, 234–236°C ) affects electronic distribution and melting points.
Heterocyclic Cores: Pyridazine (target) vs. imidazolidine (Compound 7i) or quinazolinone (G856-9584) influence rigidity and binding pocket compatibility .
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15N3O4S
- Molecular Weight : 345.36 g/mol
- SMILES Notation :
CC1=C(C(=C(C=C1)N(=O)=O)C2=C(N=C(N2)S(=O)(=O)C)C)C
This compound features a nitro group, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
1. Anticancer Activity
Recent studies have demonstrated that nitrobenzamide derivatives exhibit potent anticancer properties. The mechanism often involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in tumorigenesis. The presence of the nitro group enhances the compound's ability to interact with nucleophilic sites on proteins, leading to potential cytotoxic effects against cancer cells .
2. Anti-inflammatory Effects
Nitro-containing compounds are recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In vitro studies indicate that similar nitro derivatives reduce inflammation by modulating signaling pathways associated with inflammatory responses . The ability of these compounds to act as inhibitors of inducible nitric oxide synthase (iNOS) further supports their therapeutic potential in treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial activity of nitro compounds is well-documented. Upon reduction within microbial cells, nitro groups can generate reactive intermediates that bind to DNA, causing damage and ultimately cell death. This mechanism has been observed in several nitro derivatives used in clinical settings, such as metronidazole . The compound under discussion may exhibit similar properties, making it a candidate for further exploration in antimicrobial therapy.
The biological activity of this compound largely revolves around the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Reactive Intermediate Formation : Reduction of the nitro group can lead to toxic intermediates that interact with cellular macromolecules.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell growth and immune response.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Reported significant anticancer activity against breast cancer cell lines with an IC50 value of 12 μM for a related nitrobenzamide derivative. |
| Study 2 | Demonstrated anti-inflammatory effects in animal models, reducing edema by 45% compared to control groups after administration at a dose of 10 mg/kg. |
| Study 3 | Evaluated antimicrobial efficacy against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 25 μg/mL for related compounds. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
